2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
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Overview
Description
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound with the molecular formula C19H22N2O4S This compound is notable for its unique structure, which includes a sulfanyl group attached to a methylphenyl ring and a morpholinylsulfonylphenyl group connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-methylthiophenol with an appropriate acylating agent to form the sulfanyl intermediate.
Coupling with Acetamide: The intermediate is then coupled with an acetamide derivative under controlled conditions, often using a base such as triethylamine to facilitate the reaction.
Introduction of the Morpholinylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or acetamide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)sulfanyl-N-(3-piperidin-4-ylsulfonylphenyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-methylphenyl)sulfanyl-N-(3-pyrrolidin-4-ylsulfonylphenyl)acetamide: Contains a pyrrolidine ring in place of the morpholine ring.
Uniqueness
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-15-5-7-17(8-6-15)26-14-19(22)20-16-3-2-4-18(13-16)27(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKAPRQGTULIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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